5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
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Overview
Description
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is a complex organic compound that features a boronate ester and an indazole moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde.
Introduction of the Boronate Ester: The boronate ester group is introduced via a palladium-catalyzed borylation reaction. This involves the use of bis(pinacolato)diboron and a suitable palladium catalyst under inert conditions.
Attachment of the Trimethylsilyl Group: The trimethylsilyl group is introduced through a silylation reaction using trimethylsilyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronate ester group can undergo oxidation to form boronic acids.
Reduction: The indazole moiety can be reduced under specific conditions to form indazoline derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Boronic acids.
Reduction: Indazoline derivatives.
Substitution: Various substituted indazole derivatives.
Scientific Research Applications
Chemistry
This compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and protein interactions due to its boronate ester group, which can form reversible covalent bonds with diols.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique reactivity.
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole involves the formation of reversible covalent bonds with diols and other nucleophiles. This allows it to interact with various molecular targets, including enzymes and proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: Lacks the trimethylsilyl group but retains the boronate ester and indazole moiety.
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole: Lacks the boronate ester group but retains the trimethylsilyl and indazole moieties.
Uniqueness
The presence of both the boronate ester and the trimethylsilyl group in 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole makes it uniquely reactive and versatile in various chemical reactions, setting it apart from similar compounds.
Properties
Molecular Formula |
C19H31BN2O3Si |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
trimethyl-[2-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-1-yl]methoxy]ethyl]silane |
InChI |
InChI=1S/C19H31BN2O3Si/c1-18(2)19(3,4)25-20(24-18)16-8-9-17-15(12-16)13-21-22(17)14-23-10-11-26(5,6)7/h8-9,12-13H,10-11,14H2,1-7H3 |
InChI Key |
BYTULISFAAQERJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3)COCC[Si](C)(C)C |
Origin of Product |
United States |
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